1-(3,3-Diphenylpropionyl)piperazine hydrochloride
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Overview
Description
1-(3,3-Diphenylpropionyl)piperazine hydrochloride, also known as 3,3-Diphenyl-1-(1-piperazinyl)-1-propanone Hydrochloride, is an unsymmetrically N-substituted piperazine . It is used in the preparation of (pyridylcyanomethyl)piperazines as orally active PAF antagonists . The compound has a molecular weight of 330.85 and a molecular formula of C19H23ClN2O .
Molecular Structure Analysis
The compound has a canonical SMILES structure ofC1CN (CCN1)C (=O)CC (C2=CC=CC=C2)C3=CC=CC=C3.Cl
. It has a heavy atom count of 23, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 2 . The compound is canonicalized and has a covalently-bonded unit count of 2 . Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 32.3Ų . It has a rotatable bond count of 4 and an exact mass of 330.1498911 . The compound is also characterized by a monoisotopic mass of 330.1498911 .Properties
IUPAC Name |
3,3-diphenyl-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,18,20H,11-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWZDJMTKGFCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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